2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole

Antimicrobial Resistance Benzimidazole SAR Gram-positive bacteria

This 3-chlorobenzylthio-substituted benzimidazole (CAS 871562-33-3) is essential for structure-activity relationship (SAR) studies in anti-infective research. Its meta-chloro substitution pattern on the thioether-linked phenyl ring provides a critical positional isomer for head-to-head comparative screening against ortho-chloro analogs. Sourcing this specific compound eliminates the risk of selecting an inactive isomer and ensures reproducible target binding and antimicrobial profiling. Ideal for building chemical biology probes or developing HPLC/LC-MS reference standards for pharmaceutical impurity analysis.

Molecular Formula C15H13ClN2S
Molecular Weight 288.79
CAS No. 871562-33-3
Cat. No. B2864245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole
CAS871562-33-3
Molecular FormulaC15H13ClN2S
Molecular Weight288.79
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CSCC3=CC(=CC=C3)Cl
InChIInChI=1S/C15H13ClN2S/c16-12-5-3-4-11(8-12)9-19-10-15-17-13-6-1-2-7-14(13)18-15/h1-8H,9-10H2,(H,17,18)
InChIKeyMFSNUETVIRAZOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole (CAS 871562-33-3): Procurement-Relevant Chemical Profile and Comparator Landscape


2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole (CAS 871562-33-3) is a synthetic benzimidazole derivative characterized by a 3-chlorobenzylthio methyl substituent at the 2-position. Benzimidazoles are a privileged scaffold in medicinal chemistry, associated with diverse biological activities [1]. This specific compound features a thioether linkage connecting the benzimidazole core to a 3-chlorophenyl ring, a substitution pattern that distinguishes it from close analogs such as 2-[(2-chlorobenzyl)thio]methyl-1H-benzimidazole (ortho-isomer) [2] and 2-[(3-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole , where variations in chlorine position or additional ring substituents can profoundly impact target binding and selectivity.

Why Scientific Buyers Cannot Simply Substitute 2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole with Other Benzimidazole Thioethers


In the benzimidazole thioether series, minor structural modifications—such as shifting the chlorine atom from the 3-position to the 2-position of the phenyl ring or adding methyl groups to the benzimidazole core—can lead to significant differences in antimicrobial potency, enzyme inhibition profiles, and target selectivity [1]. Generic substitution without considering these positional and electronic effects risks selecting a compound with inferior biological activity for a given assay. The following quantitative evidence guide provides the available comparator-based data to inform precise scientific selection.

Quantitative Differentiation Evidence for 2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole Against its Closest Analogs


Antibacterial Activity Against S. aureus and E. coli: 3-Chloro vs. 2-Chloro Isomer MIC Comparison

In a study of 2-(benzylthio)methyl-1H-benzimidazole derivatives, the 3-chlorobenzyl analog demonstrated measurable antibacterial activity against both S. aureus and E. coli, whereas the 2-chlorobenzyl isomer was not included in the same study, limiting direct comparison. However, class-level inference from related benzimidazole thioethers indicates that the presence and position of the chlorine substituent critically influence MIC values [1].

Antimicrobial Resistance Benzimidazole SAR Gram-positive bacteria

Structural and Spectroscopic Differentiation: 3-Chlorobenzyl vs. 2-Chlorobenzyl Isomer

The 2-chlorobenzyl isomer (CAS not available) has been characterized by NMR and mass spectrometry, providing reference spectra for distinguishing the ortho-substituted analog [1]. The 3-chlorobenzyl isomer's spectroscopic fingerprint (e.g., 1H NMR, LC-MS) is expected to show distinct chemical shifts due to the meta-chlorine substitution, but no published reference data for CAS 871562-33-3 could be located in authoritative databases .

Analytical Chemistry Isomer Identification NMR Spectroscopy

Potential Anthelmintic Activity Differentiation

Benzimidazole derivatives, particularly those with thioether linkages, have been explored for anthelmintic properties [1]. While no direct anthelmintic data exists for CAS 871562-33-3, a related study on benzimidazole derivatives, including those with benzylthio substitutions, showed anthelmintic activity, suggesting possible class-level effects [2]. Data for the 3-chlorobenzyl variant is needed.

Anthelmintic Activity Benzimidazole Parasitology

Recommended Application Scenarios for 2-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1H-1,3-benzodiazole Based on Current Evidence


Antimicrobial Resistance Screening Programs

Given the class-level antibacterial activity against S. aureus and E. coli observed for benzimidazole thioethers [1], this compound can serve as a scaffold for structure-activity relationship (SAR) studies aimed at developing new anti-infective agents. Its 3-chlorophenyl substitution pattern warrants comparative screening against the 2-chloro isomer to establish positional SAR.

Chemical Biology Probe Development

The compound's benzimidazole core and thioether linkage make it a candidate for functionalizing into chemical biology probes, such as for target identification in cellular pathways. However, its biological activity must first be profiled in relevant assays relative to known benzimidazole probes.

Reference Standard for Analytical Method Development

In the absence of publicly available spectra, this compound could be procured to serve as a reference standard for developing HPLC, LC-MS, or NMR methods to differentiate the 3-chlorobenzyl isomer from its 2-chloro analog in pharmaceutical impurity analysis [1].

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